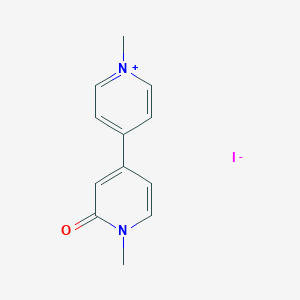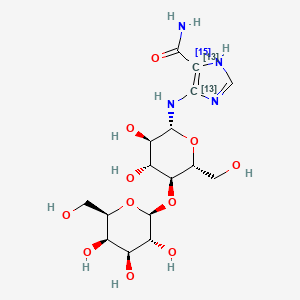
5-Aminoimidazole-4-carboxamide Lactose Adduct-13C2,15N
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Aminoimidazole-4-carboxamide Lactose Adduct-13C2,15N: is a specialized compound used primarily in scientific research. It is a labeled version of 5-Aminoimidazole-4-carboxamide Lactose Adduct, where the carbon and nitrogen atoms are isotopically labeled with carbon-13 and nitrogen-15, respectively . This labeling allows for detailed tracking and analysis in various biochemical and pharmacological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminoimidazole-4-carboxamide Lactose Adduct-13C2,15N involves the reaction of 5-Aminoimidazole-4-carboxamide with lactose under specific conditions that incorporate the isotopic labels. The reaction typically requires a controlled environment to ensure the correct incorporation of carbon-13 and nitrogen-15 isotopes.
Industrial Production Methods: Industrial production of this compound is generally carried out in specialized facilities equipped to handle isotopic labeling. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and accuracy of the isotopic labels .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where it loses electrons and increases its oxidation state.
Reduction: It can also participate in reduction reactions, gaining electrons and decreasing its oxidation state.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5-Aminoimidazole-4-carboxamide Lactose Adduct-13C2,15N is used as a tracer in reaction mechanisms and metabolic pathways. Its isotopic labels allow for precise tracking of molecular transformations .
Biology: In biological research, this compound is used to study enzyme activities and metabolic processes. The isotopic labels help in identifying and quantifying metabolites in complex biological systems .
Medicine: In medical research, it is used to investigate the pharmacokinetics and pharmacodynamics of drugs. The compound’s labeled isotopes provide detailed insights into drug metabolism and distribution .
Industry: In the industrial sector, it is used in the development of new pharmaceuticals and biotechnological products. The compound’s unique properties make it valuable for quality control and process optimization .
Wirkmechanismus
The mechanism of action of 5-Aminoimidazole-4-carboxamide Lactose Adduct-13C2,15N involves its incorporation into metabolic pathways where it acts as a substrate or inhibitor. The isotopic labels allow for detailed tracking of its interactions with enzymes and other molecular targets. The compound primarily affects pathways related to nucleotide synthesis and energy metabolism .
Vergleich Mit ähnlichen Verbindungen
5-Aminoimidazole-4-carboxamide Ribonucleotide: An intermediate in purine biosynthesis.
5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranoside: Used in metabolic studies and as an activator of AMP-activated protein kinase.
Uniqueness: The primary uniqueness of 5-Aminoimidazole-4-carboxamide Lactose Adduct-13C2,15N lies in its isotopic labeling. This feature allows for more precise and detailed studies compared to its non-labeled counterparts. The incorporation of carbon-13 and nitrogen-15 isotopes provides enhanced sensitivity and specificity in analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .
Eigenschaften
Molekularformel |
C16H26N4O11 |
|---|---|
Molekulargewicht |
453.38 g/mol |
IUPAC-Name |
4-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]amino]-(4,5-13C2,115N)1H-imidazole-5-carboxamide |
InChI |
InChI=1S/C16H26N4O11/c17-13(28)6-14(19-3-18-6)20-15-10(26)9(25)12(5(2-22)29-15)31-16-11(27)8(24)7(23)4(1-21)30-16/h3-5,7-12,15-16,20-27H,1-2H2,(H2,17,28)(H,18,19)/t4-,5-,7+,8+,9-,10-,11-,12-,15-,16+/m1/s1/i6+1,14+1,18+1 |
InChI-Schlüssel |
BMYLWGTWXJULCN-ONPUDFMBSA-N |
Isomerische SMILES |
C1=N[13C](=[13C]([15NH]1)C(=O)N)N[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O |
Kanonische SMILES |
C1=NC(=C(N1)C(=O)N)NC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


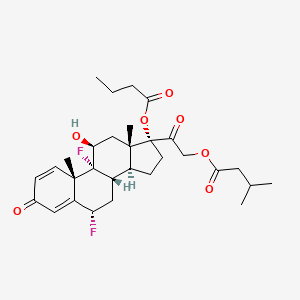
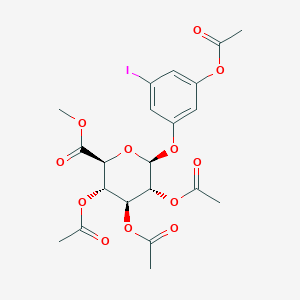

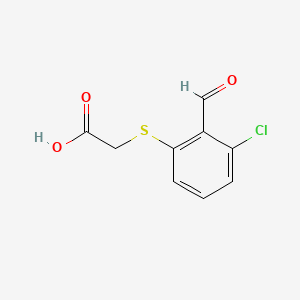
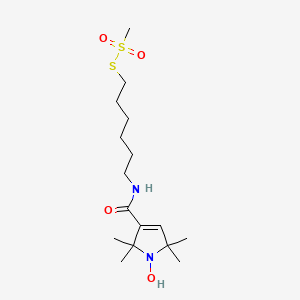
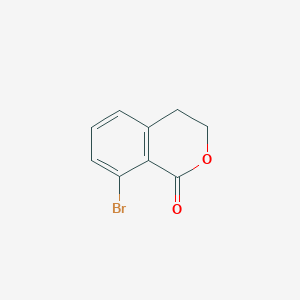
![(3S)-3-[(4-Methoxyphenyl)methyl]-piperidine Hydrochloride](/img/structure/B13839459.png)
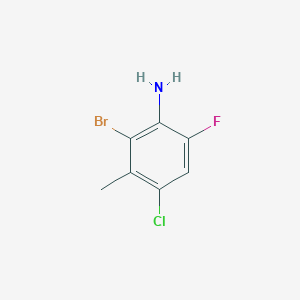
![Ethyl 2-(oxazol-2-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13839478.png)
![N-[(6-Amino-2,3-dichlorophenyl)methyl]glycine Ethyl Ester Dihydrochloride; Ethyl (2-Amino-5,6-dichlorobenzyl)aminoacetate Dihydrochloride; Ethyl N-(6-Amino-2,3-dichlorobenzyl)glycine Dihydrochloride; USP Anagrelide Related Impurity A Dihydrochloride](/img/structure/B13839497.png)

![lithium;2-[(Z)-N-[2-(4-chlorophenoxy)propoxy]-C-propylcarbonimidoyl]-3-oxo-5-(thian-3-yl)cyclohexen-1-olate](/img/structure/B13839511.png)
